molecular formula C20H18N4O3 B11211358 methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate CAS No. 698378-78-8

methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate

Cat. No.: B11211358
CAS No.: 698378-78-8
M. Wt: 362.4 g/mol
InChI Key: WSXAWPJWGRCTBC-UHFFFAOYSA-N
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Description

Methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a triazolopyrimidine core, which is fused with a methoxyphenyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate typically involves the annulation of a triazole ring to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . This reaction is often carried out under mild conditions, such as room temperature, and may involve the use of catalysts like Lewis acids (e.g., zinc chloride, titanium dioxide) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction process. This method is catalyst-free and eco-friendly, making it suitable for large-scale production . The reaction typically involves enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to the active site of enzymes, inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound may also modulate signaling pathways by binding to receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate can be compared with other triazolopyrimidine derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxyphenyl group and the benzoate ester enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .

Properties

CAS No.

698378-78-8

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-[5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate

InChI

InChI=1S/C20H18N4O3/c1-26-16-9-7-13(8-10-16)17-11-18(24-20(23-17)21-12-22-24)14-3-5-15(6-4-14)19(25)27-2/h3-12,18H,1-2H3,(H,21,22,23)

InChI Key

WSXAWPJWGRCTBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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